molecular formula C5H7NO2 B6234263 1-(1,2-oxazol-5-yl)ethan-1-ol CAS No. 21169-69-7

1-(1,2-oxazol-5-yl)ethan-1-ol

Cat. No. B6234263
CAS RN: 21169-69-7
M. Wt: 113.1
InChI Key:
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Description

1-(1,2-Oxazol-5-yl)ethan-1-ol, also known as oxazole ethanol, is a heterocyclic compound that is used in a variety of applications in the fields of medicine and science. It is a colorless, volatile liquid with a strong odor and a boiling point of 64.6°C. It is an important intermediate in the synthesis of many pharmaceuticals and has been used in the production of dyes, flavors, and fragrances. In addition, oxazole ethanol has been found to have medicinal properties and has been studied for its potential use in the treatment of a variety of diseases.

Scientific Research Applications

Oxazole ethanol has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antifungal agents. In addition, it has been used in the synthesis of dyes, flavors, and fragrances. It has also been used in the synthesis of a variety of other compounds, including pyridine, thiophene, and indole.

Mechanism of Action

Oxazole ethanol has been found to have medicinal properties and has been studied for its potential use in the treatment of a variety of diseases. The mechanism of action of 1-(1,2-oxazol-5-yl)ethan-1-ol ethanol is not completely understood, but it is believed to act as an inhibitor of prostaglandin synthesis. It has been found to inhibit the cyclooxygenase enzyme, which is responsible for the synthesis of prostaglandins. In addition, this compound ethanol has been found to inhibit the release of cytokines, which are molecules that play an important role in the inflammatory response.
Biochemical and Physiological Effects
Oxazole ethanol has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain. It has also been found to reduce the production of cytokines, which are molecules that play an important role in the inflammatory response. In addition, this compound ethanol has been found to reduce the release of histamine, which is a molecule involved in the immune response.

Advantages and Limitations for Lab Experiments

The use of 1-(1,2-oxazol-5-yl)ethan-1-ol ethanol in lab experiments has both advantages and limitations. One advantage is that it is a relatively inexpensive compound that is readily available. In addition, it is a colorless, volatile liquid with a strong odor, making it easy to handle and store. One limitation is that it is highly flammable and should be handled with caution. In addition, this compound ethanol can be toxic if inhaled or ingested, and should be handled with care.

Future Directions

The potential applications of 1-(1,2-oxazol-5-yl)ethan-1-ol ethanol are numerous and varied. It has been studied for its potential use in the treatment of a variety of diseases, including inflammation, pain, and immune disorders. In addition, it has been studied for its potential use as a flavoring agent and as a dye. Further research is needed to better understand the mechanism of action of this compound ethanol and to develop new and more effective applications for this compound.

Synthesis Methods

Oxazole ethanol can be synthesized through a variety of methods. One common method of synthesis involves the reaction of ethyl acetate with hydrazine hydrate in the presence of a base such as sodium hydroxide. This reaction produces 1-(1,2-oxazol-5-yl)ethan-1-ol ethanol as a product. Other methods of synthesis include the reaction of ethyl alcohol with acetic anhydride to form ethyl acetate, which can then be reacted with hydrazine hydrate in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2-oxazol-5-yl)ethan-1-ol involves the conversion of a starting material containing an oxazole ring to the desired product through a series of chemical reactions.", "Starting Materials": [ "5-methyl-1,2-oxazole", "ethanol", "sodium hydride", "iodomethane", "sodium borohydride", "acetic acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Deprotonation of ethanol with sodium hydride to form sodium ethoxide", "Step 2: Reaction of sodium ethoxide with 5-methyl-1,2-oxazole to form 1-(5-methyl-1,2-oxazol-2-yl)ethanol", "Step 3: Methylation of 1-(5-methyl-1,2-oxazol-2-yl)ethanol with iodomethane to form 1-(5-methyl-1,2-oxazol-2-yl)ethyl methyl ether", "Step 4: Reduction of 1-(5-methyl-1,2-oxazol-2-yl)ethyl methyl ether with sodium borohydride to form 1-(5-methyl-1,2-oxazol-2-yl)ethanol", "Step 5: Conversion of 1-(5-methyl-1,2-oxazol-2-yl)ethanol to 1-(1,2-oxazol-5-yl)ethan-1-ol through a cyclization reaction using acetic acid and sodium hydroxide as catalysts" ] }

CAS RN

21169-69-7

Molecular Formula

C5H7NO2

Molecular Weight

113.1

Purity

95

Origin of Product

United States

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